2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride
Description
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 2-position with a 4-ethoxyphenoxy group and a carboximidamide functional group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-2-18-11-3-5-12(6-4-11)19-13-9-10(14(15)16)7-8-17-13;/h3-9H,2H2,1H3,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMGYLPUSQNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-05-5 | |
| Record name | 4-Pyridinecarboximidamide, 2-(4-ethoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with a suitable halogenating agent to form 4-ethoxyphenoxy halide.
Coupling with Pyridine Derivative: The 4-ethoxyphenoxy halide is then reacted with a pyridine derivative under basic conditions to form 2-(4-ethoxyphenoxy)pyridine.
Introduction of the Carboximidamide Group: The final step involves the reaction of 2-(4-ethoxyphenoxy)pyridine with an appropriate amidine reagent to introduce the carboximidamide group, resulting in the formation of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide.
Formation of Hydrochloride Salt: The compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and hazards:
Key Comparisons :
Substituent Effects: Ethoxyphenoxy vs. Methoxyphenylmethoxy: The target compound’s ethoxyphenoxy group (OCH₂CH₃) is more lipophilic than the methoxyphenylmethoxy group (OCH₃) in the discontinued analog . This may enhance metabolic stability due to slower oxidation of the ethyl chain compared to methyl. Triazole Substituent: The triazole group in 2-(1H-1,2,4-Triazol-1-yl) derivatives introduces hydrogen-bonding capacity and metabolic resistance, but it also increases molecular weight and respiratory hazards .
Core Structure Differences: Pyridine vs.
Hazards and Stability :
- All hydrochloride salts exhibit hygroscopicity and irritant risks. The triazole derivative’s additional hazards (e.g., respiratory irritation) highlight the impact of substituents on safety profiles .
- Discontinued analogs (e.g., 2-[(4-methoxyphenyl)methoxy] derivatives) suggest challenges in synthesis, stability, or efficacy, emphasizing the importance of substituent selection .
Research Findings and Implications
- Metabolic Stability: Bulkier substituents (e.g., ethoxyphenoxy) may slow hepatic metabolism, extending half-life. This contrasts with triazole-containing derivatives, which may resist enzymatic degradation due to their heterocyclic structure .
- Toxicity Trends : Substituents with higher electronegativity (e.g., triazole) correlate with increased irritant hazards, necessitating careful handling .
Biological Activity
2-(4-Ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C14H16ClN3O2
- Molecular Weight: 283.75 g/mol
- CAS Number: 47002366
- InChI Key: InChI=1S/C14H16ClN3O2/c1-2-18-14-10(15)8-12(19-14)9-6-4-3-5-7-11(9)13(16)17/h3-8H,2H2,1H3,(H,16,17)
This compound features a pyridine ring substituted with an ethoxyphenoxy group and a carboximidamide moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Target Interaction: The compound likely interacts with enzymes or proteins involved in critical biochemical pathways related to disease processes.
- Mode of Action: It may exert its effects through hydrogen bonding and hydrophobic interactions facilitated by its aromatic and heterocyclic structures.
- Biochemical Pathways: Potential pathways include inhibition of cell proliferation, induction of apoptosis in cancer cells, and antimicrobial activity against pathogenic organisms.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer activity. The compound's mechanism often involves:
- Inhibition of Cell Proliferation: Studies have shown that similar compounds can inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 0.67 | Apoptosis Induction |
| Compound B | HCT116 (Colon) | 0.80 | EGFR Inhibition |
| Compound C | PC3 (Prostate) | 0.87 | Cell Cycle Arrest |
These findings indicate that structural modifications can enhance the anticancer activity of pyridine derivatives.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of 2-(4-Ethoxyphenoxy)pyridine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their non-substituted counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
